![molecular formula C13H8OS3 B1362741 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde CAS No. 7342-41-8](/img/structure/B1362741.png)
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
Overview
Description
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is a natural product found in Eclipta alba and Eclipta prostrata . It has a molecular formula of C13H8OS3 and a molecular weight of 276.4 g/mol . The IUPAC name for this compound is 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H . The Canonical SMILES string is C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.4 g/mol . It has an XLogP3-AA value of 4.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 3 rotatable bonds .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . The sulfur-containing thiophene ring can impart excellent electronic properties, making “5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde” a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its potential lies in its ability to facilitate charge transport due to its conjugated system.
OLED Materials
The compound’s structure suggests it could be used in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene derivatives are known to emit light when electrically stimulated, which is a fundamental property for OLED materials. This application would benefit from the compound’s ability to emit light across a spectrum, potentially offering a range of colors for display technologies.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The compound could be investigated for its efficacy in protecting metals from corrosion, particularly in harsh environments. Its effectiveness would be due to the formation of a protective layer on the metal surface, preventing oxidative damage.
Antimicrobial Agents
Research has shown that certain thiophene derivatives exhibit antimicrobial properties . “5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde” could be synthesized into compounds that target and inhibit the growth of various bacteria and fungi, contributing to the development of new antimicrobial drugs.
Anti-Inflammatory Drugs
Thiophene derivatives are also recognized for their anti-inflammatory effects . This compound could be a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), offering an alternative to current medications with potentially fewer side effects.
Cancer Research
The structural features of thiophene derivatives make them interesting candidates for anticancer research . “5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde” might be used to develop novel chemotherapeutic agents that target specific pathways in cancer cells, aiming to inhibit tumor growth or induce apoptosis.
Material Science
In material science , thiophene derivatives contribute to the advancement of new materials with desirable properties such as flexibility, stability, and conductivity . The subject compound could be utilized in creating advanced materials for electronics, coatings, or as a component in composite materials.
Anesthetic Agents
Some thiophene derivatives are used as anesthetic agents . Given its structure, “5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde” could be explored for its potential use in medical anesthesia, possibly offering a more efficient or safer alternative to existing anesthetics.
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDDPJYARBNGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223651 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7342-41-8 | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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